molecular formula C16H16N2O4 B4885510 (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine

Cat. No. B4885510
M. Wt: 300.31 g/mol
InChI Key: QRBFUGWCRLQBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as BNMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BNMPA is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine is not fully understood, but it is believed to involve the inhibition of certain enzymes, including phospholipase C and diacylglycerol kinase. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been shown to bind to certain proteins, including G protein-coupled receptors, and to induce changes in their conformation and activity.
Biochemical and physiological effects:
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has been shown to have various biochemical and physiological effects, including the inhibition of phospholipase C and diacylglycerol kinase, the induction of changes in the conformation and activity of G protein-coupled receptors, and the potential induction of apoptosis in cancer cells. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been shown to have anti-inflammatory and anti-oxidative effects in certain cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its small size and ability to penetrate cell membranes, allowing for easy access to intracellular targets. However, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine can also be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine, including the development of new synthetic methods for (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine and related compounds, the elucidation of the mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine and its effects on various enzymes and proteins, the exploration of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine's potential as a therapeutic agent for cancer and other diseases, and the investigation of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine's effects on different cell types and tissues. Additionally, the use of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine in combination with other compounds or techniques, such as fluorescence microscopy or mass spectrometry, may provide new insights into its mechanism of action and potential applications in research.

Synthesis Methods

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine can be synthesized using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 2-methyl-4-nitroaniline in the presence of a base. The reaction yields (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine as a yellow solid, which can be purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has been used in various scientific research applications, including as a fluorescent probe for imaging mitochondria in live cells, as a tool to study the mechanism of action of certain enzymes, and as a potential therapeutic agent for cancer and other diseases. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been used to study the structure and function of certain proteins, including G protein-coupled receptors.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-8-13(18(19)20)3-4-14(11)17-10-12-2-5-15-16(9-12)22-7-6-21-15/h2-5,8-9,17H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBFUGWCRLQBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine

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